Tert-butyl pyrazolidine-1-carboxylate
Overview
Description
Tert-butyl pyrazolidine-1-carboxylate, also known as TPCA, is a chemical compound with the CAS Number: 57699-91-9 . It has a molecular weight of 172.23 and its molecular formula is C8H16N2O2 . The compound is in liquid form .
Molecular Structure Analysis
The InChI Code of this compound is 1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5-9-10/h9H,4-6H2,1-3H3 . The compound has 14 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 five-membered ring .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 214.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . Its molar refractivity is 45.6±0.3 cm3, and it has 4 H bond acceptors and 1 H bond donor .Scientific Research Applications
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
Tert-butyl pyrazolidine-1-carboxylate plays a role in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, valuable for their diverse applications in chemical research. The synthesis process includes acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to pyrazoles separated by column chromatography and obtained on a multigram scale (Iminov et al., 2015).
Novel Halo-substituted Pyrazolo[5,1-c][1,2,4]triazines
This compound is utilized in the synthesis of novel halo-substituted pyrazolo[5,1-c][1,2,4]triazines. The method developed includes a reaction between 7-amino-3-tert-butyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carboxylic acid and I2/TEA, followed by treatment with NaBH4 for mild decarboxylation (Ivanov et al., 2017).
Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
In a novel and efficient route, 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides are synthesized, with this compound as an intermediate. The synthesis features a selective Sandmeyer reaction on diaminopyrazole, allowing a versatile approach to synthesizing these compounds (Bobko et al., 2012).
Reactivity of 7-Amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one
Research into the reactivity of compounds like 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one, synthesized from this compound, has been conducted. This work involves exploring the reactivity under various agents and acylation of the amino group to form corresponding amides (Mironovich & Shcherbinin, 2014).
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetram
ramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylateThis compound, an intermediate in the synthesis of biologically active compounds like crizotinib, is synthesized using this compound. The method involves three steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, and confirms the structural composition through MS and 1H NMR spectrum (Kong et al., 2016).
Synthesis of Novel Benzimidazoles with Antitumor Activity
This compound is used in synthesizing novel benzimidazoles with potential antitumor properties. The synthesis process involves a four-step strategy, including a nucleophilic aromatic displacement and a solvent-free approach. Some compounds showed high activity against various cancer cell lines (Abonía et al., 2011).
Anionic Cascade Recyclization of Pyrazolo[5,1-c][1,2,4]triazines
The treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates leads to rapid cascade reactions forming tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates. This process involves this compound and demonstrates the synthesis of structurally diversiform compounds (Ivanov, 2020).
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
The synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors, crucial for various biological processes, involves this compound. The synthesis process is intricate, involving a regioselective pyrazole alkylation and a Curtius rearrangement, leading to potent analogues (Huard et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl pyrazolidine-1-carboxylate is a specialty product used in proteomics research applications . .
Biochemical Pathways
It’s known that the compound is used in proteomics research applications , suggesting it may interact with proteins or influence protein-related pathways.
Properties
IUPAC Name |
tert-butyl pyrazolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5-9-10/h9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFMFEXSUJUPEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618900 | |
Record name | tert-Butyl pyrazolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57699-91-9 | |
Record name | tert-Butyl pyrazolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl pyrazolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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